lithium;1-ethyl-2-methoxybenzene
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Overview
Description
Lithium;1-ethyl-2-methoxybenzene is an organic compound that combines the properties of lithium with an aromatic ring substituted with an ethyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-ethyl-2-methoxybenzene can be achieved through several methods. One common approach is the Birch reduction of aromatic rings, where benzene derivatives are reduced using lithium in liquid ammonia in the presence of an alcohol such as ethanol or methanol . This method allows for the selective reduction of aromatic rings to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Birch reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-ethyl-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Birch reduction is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium in liquid ammonia is used for Birch reduction.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially hydrogenated aromatic rings.
Substitution: Formation of ortho and para substituted products.
Scientific Research Applications
Lithium;1-ethyl-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of lithium;1-ethyl-2-methoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the methoxy group activates the aromatic ring towards electrophilic attack. This results in the formation of reactive intermediates that can further react to form various products .
Comparison with Similar Compounds
Similar Compounds
Methoxybenzene (Anisole): Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the methoxy group.
Toluene: Similar aromatic ring but with a methyl group instead of methoxy and ethyl groups.
Uniqueness
Lithium;1-ethyl-2-methoxybenzene is unique due to the presence of both ethyl and methoxy groups on the aromatic ring.
Properties
CAS No. |
918131-71-2 |
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Molecular Formula |
C9H11LiO |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
lithium;1-ethyl-2-methoxybenzene |
InChI |
InChI=1S/C9H11O.Li/c1-3-8-6-4-5-7-9(8)10-2;/h3-7H,1-2H3;/q-1;+1 |
InChI Key |
OLFOFCSEEHMRTA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[CH-]C1=CC=CC=C1OC |
Origin of Product |
United States |
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